4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Description
4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a complex organic compound featuring distinct functional groups, including a thiazolidinone ring, dimethoxyphenyl moiety, and a hydroxybenzoic acid structure. These make it notable in various chemical reactions and applications across scientific disciplines.
Properties
IUPAC Name |
4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6S2/c1-25-14-5-3-4-10(16(14)26-2)8-15-17(22)20(19(27)28-15)11-6-7-12(18(23)24)13(21)9-11/h3-9,21H,1-2H3,(H,23,24)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDGGQFSEYDOEA-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid typically involves the formation of the thiazolidinone ring through a condensation reaction of cysteine with an appropriate keto acid. The critical reaction conditions include precise pH control, temperature regulation, and the presence of catalysts such as acetic acid or hydrochloric acid to facilitate ring closure.
Industrial Production Methods
In industrial settings, large-scale production utilizes automated reactors with tight control over temperature and pH to ensure high yields and purity. Techniques like crystallization and recrystallization help in purifying the final product. Advanced methods such as continuous flow reactors enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions forming sulfoxides or sulfones.
Reduction: : Reduction of the keto group leads to corresponding alcohol derivatives.
Substitution: : Substitutions on the aromatic ring yield various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or neutral conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride (LAH).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or electrophiles under Friedel-Crafts conditions.
Major Products Formed
Oxidation: : Sulfone or sulfoxide derivatives.
Reduction: : Alcoholic compounds.
Substitution: : Various aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that compounds similar to 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid may act as inhibitors of lipoxygenase enzymes, which are key players in inflammatory processes .
- Anticancer Properties : Case studies have shown that derivatives of thiazolidine compounds can demonstrate anticancer activity through various mechanisms such as apoptosis induction in cancer cells. The structural characteristics of this compound may enhance its efficacy against specific cancer types .
- Antioxidant Effects : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems .
Case Studies
Several studies have documented the effects of similar thiazolidine derivatives:
- A study published in the Journal of Research in Pharmacy highlighted the anticancer activity of thiazolidine derivatives synthesized through similar methodologies. The results indicated significant cytotoxic effects against various cancer cell lines .
- Another research article focused on molecular docking studies that predict the binding affinity of these compounds to specific biological targets, reinforcing their potential as drug candidates for inflammatory diseases .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Anti-inflammatory Drugs : Due to its potential as a lipoxygenase inhibitor, it could be developed into anti-inflammatory medications.
- Cancer Treatment : Its anticancer properties suggest it could be further investigated as a chemotherapeutic agent.
- Antioxidant Supplements : Its antioxidant potential may lead to applications in dietary supplements aimed at reducing oxidative stress.
Mechanism of Action
The thiazolidinone moiety is critical for the compound’s biological activity, interacting with enzymes or receptors to modulate their functions. Molecular docking studies have shown its binding affinity to various biological targets, disrupting normal physiological pathways which can be beneficial in therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl: compounds with different aromatic substitutions.
Hydroxybenzoic acid derivatives: .
Unique Attributes
Its specific combination of functional groups grants it a unique reactivity profile, making it versatile in both chemical transformations and biological activities. Unlike simpler thiazolidinone derivatives, the added complexity of the dimethoxyphenyl moiety enhances its applicability in diverse research fields.
And there you have it—a detailed dive into 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid. Whew, what a mouthful, right? Anything more you’d like to explore?
Biological Activity
The compound 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid (CAS No: 840473-55-4) belongs to the class of thiazolidinones, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 437.46 g/mol. The structure features a thiazolidinone ring, a hydroxyl group, and a dimethoxyphenyl moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H15N O5S2 |
| Molecular Weight | 437.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | 840473-55-4 |
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the one in focus exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that thiazolidinones can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anti-inflammatory Properties
The compound has been noted for its anti-inflammatory effects. Thiazolidinones generally modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes them candidates for treating chronic inflammatory diseases .
Anticancer Potential
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. The compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For example, research on similar compounds has demonstrated efficacy against lung cancer cell lines by inducing cytotoxicity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. The thiazolidinone ring is known to participate in redox reactions and can influence cellular signaling pathways that regulate apoptosis and inflammation.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymes involved in inflammatory responses or cancer progression.
- Receptor Binding : It may bind to specific receptors, altering their activity and leading to therapeutic effects.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against a panel of bacterial strains. The compound exhibited significant inhibition against E. coli, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
Study on Anti-inflammatory Effects
In a preclinical trial assessing anti-inflammatory properties, the compound was found to reduce paw edema in a rat model induced by carrageenan. The results indicated a reduction in inflammatory markers and pain response, supporting its use in inflammatory conditions .
Study on Anticancer Activity
A recent investigation into the anticancer effects of thiazolidinones demonstrated that the compound induced apoptosis in human leukemia cells through mitochondrial pathways. Flow cytometry analysis revealed increased annexin V binding in treated cells compared to controls .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation of a substituted benzaldehyde derivative with thiosemicarbazide, followed by cyclization using chloroacetic acid under acidic conditions. Key factors include:
- Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol for solubility and reactivity .
- Catalysts : Sodium acetate (0.02 mol) to facilitate cyclization .
- Temperature : Reflux at 80–100°C for 2–6 hours to maximize yield .
- Purification : Recrystallization from DMF-acetic acid mixtures improves purity .
Q. What spectroscopic methods are most effective for characterizing this compound?
Standard techniques include:
- NMR : and NMR to confirm regiochemistry and substituent positions .
- IR : Detection of carbonyl (C=O, ~1700 cm) and thioamide (C=S, ~1250 cm) groups .
- Mass spectrometry : High-resolution MS for molecular ion validation .
Q. What in vitro biological screening models are appropriate for initial activity assessment?
- Antimicrobial : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory : COX-2 inhibition assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. What are the stability profiles of this compound under physiological conditions?
- pH stability : Stable at neutral pH (6–8) but hydrolyzes in basic conditions (pH > 9) due to thioamide cleavage .
- Storage : -20°C in anhydrous DMSO to prevent degradation .
Advanced Research Questions
Q. How can researchers address stereochemical control during synthesis of the Z-configured exocyclic double bond?
- Stereoselective synthesis : Use of bulky bases (e.g., triethylamine) to favor Z-isomer formation via kinetic control .
- Validation : X-ray crystallography (e.g., C–H···S interactions stabilize the Z-configuration) .
- Computational modeling : DFT calculations to predict thermodynamic stability of isomers .
Q. What advanced techniques confirm the Z-configuration of the exocyclic double bond?
- X-ray diffraction : Single-crystal analysis resolves bond geometry (e.g., C5–C6 bond length ~1.34 Å for Z-isomer) .
- NOESY NMR : Cross-peaks between aromatic protons and thiazolidinone methylidene confirm spatial proximity in Z-form .
Q. How to resolve contradictory biological activity data between similar thiazolidinone derivatives?
- Structure-activity relationship (SAR) studies : Compare substituent effects using analogs (e.g., 2,3-dimethoxy vs. 4-fluorophenyl derivatives):
| Substituent | Activity Trend | Reference |
|---|---|---|
| 2,3-Dimethoxyphenyl | Enhanced anti-inflammatory | |
| 4-Fluorophenyl | Higher cytotoxicity |
- Mechanistic studies : Target-specific assays (e.g., enzyme inhibition vs. membrane disruption) to clarify modes of action .
Q. How to conduct SAR studies to optimize biological activity?
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilic reactivity .
- Bioisosteric replacement : Replace thioamide with oxamide to reduce metabolic instability .
- Pharmacokinetic profiling : Assess logP (e.g., ~2.5 for optimal blood-brain barrier penetration) .
Methodological Notes
- Data contradiction analysis : Cross-validate biological results using orthogonal assays (e.g., fluorescence-based vs. calorimetric enzyme assays) .
- Stereochemical challenges : Employ chiral HPLC for enantiomeric separation if unexpected activity arises .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
